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4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One

biotin carboxylase fragment-based drug discovery ligand efficiency

4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (molecular weight 191.23 Da, formula C₁₀H₁₃N₃O) is a low-molecular-weight quinazolinone fragment that was identified through a fragment-based screen against Escherichia coli biotin carboxylase (BC), a validated antibacterial target in the type II fatty acid biosynthesis pathway. The compound binds to the adenine-recognition pocket of the enzyme and served as a starting point for iterative structure-guided optimisation that ultimately yielded sub-nanomolar leads.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 354539-34-7
Cat. No. B1622678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One
CAS354539-34-7
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(=NC=N2)N)C
InChIInChI=1S/C10H13N3O/c1-10(2)3-6-8(7(14)4-10)9(11)13-5-12-6/h5H,3-4H2,1-2H3,(H2,11,12,13)
InChIKeyDYPFWRCGECJCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6H)-One (CAS 354539-34-7): A Structurally Enabled Biotin Carboxylase Fragment for Antibacterial Lead Discovery


4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (molecular weight 191.23 Da, formula C₁₀H₁₃N₃O) is a low-molecular-weight quinazolinone fragment that was identified through a fragment-based screen against Escherichia coli biotin carboxylase (BC), a validated antibacterial target in the type II fatty acid biosynthesis pathway [1]. The compound binds to the adenine-recognition pocket of the enzyme and served as a starting point for iterative structure-guided optimisation that ultimately yielded sub-nanomolar leads. Its three-dimensional binding pose has been determined at 2.5 Å resolution by X‑ray crystallography (PDB 2W6O), providing a direct structural foundation for rational re‑design [2].

Why 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6H)-One Cannot Be Replaced by Arbitrary Quinazolinone or Amino-Heterocycle Fragments in Biotin Carboxylase Programs


Within the biotin carboxylase fragment landscape, subtle variations in heterocyclic core and substitution pattern produce divergent binding poses, ligand efficiencies, and synthetic trajectories. Fragment 2 (an amino-oxazole) is approximately three‑fold more potent in the biochemical assay (IC₅₀ = 21.5 µM) than the target compound (IC₅₀ = 60.8 µM), yet the 4‑amino‑7,7‑dimethyl‑quinazolinone scaffold of fragment 3 delivers a 7.5 % higher ligand efficiency (LE = 0.43 vs. 0.40) [1]. Direct swapping of fragments would therefore sacrifice ligand efficiency—a critical metric for fragment-to-lead progression—and would also abandon the unique hydrogen‑bonding geometry that the 4‑amino group makes with Glu201, as well as the hydrophobic contacts of the 7,7‑dimethyl group, neither of which is reproduced by the amino-oxazole or the pyridopyrimidine cores [1][2]. Consequently, even closely related quinazolinone analogs cannot be assumed to recapitulate the binding mode, optimisation potential, or intellectual property space associated with this specific compound.

Quantitative Differentiation Evidence for 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6H)-One Against the Most Relevant Comparator Fragments


Biochemical Potency and Ligand Efficiency Head-to-Head: Fragment 3 vs. Amino‑Oxazole Fragment 2 in the E. coli Biotin Carboxylase ACCase‑Coupled Assay

In the enzyme‑coupled ACCase biochemical assay, the target compound (designated fragment 3) displays an IC₅₀ of 60.8 µM, whereas amino‑oxazole fragment 2 achieves an IC₅₀ of 21.5 µM. Strikingly, fragment 3 compensates for its lower absolute potency with a ligand efficiency (LE) of 0.43, exceeding the 0.40 value of fragment 2 by approximately 7.5 % [1][2]. The higher LE indicates that each non‑hydrogen atom of the dihydroquinazolinone scaffold contributes more binding energy on average, a property that is essential for maintaining drug‑like characteristics during subsequent molecular growth.

biotin carboxylase fragment-based drug discovery ligand efficiency antibacterial

X‑ray Crystallographic Binding Mode Differentiation: 4‑Amino‑7,7‑Dimethyl Quinazolinone vs. Amino‑Oxazole and Pyridopyrimidine Fragments

The co‑crystal structure of the target compound with E. coli BC (PDB 2W6O, 2.5 Å) reveals that the 4‑amino group forms a hydrogen bond with the side‑chain oxygen of Glu201, a key residue in the adenine‑binding pocket. In contrast, amino‑oxazole fragment 2 relies on an amine embedded in the five‑membered oxazole ring for hinge recognition, while pyridopyrimidine inhibitor 1 uses a pyrimidine‑based hydrogen‑bond network. Furthermore, the gem‑dimethyl substitution at position 7 of the target compound occupies a hydrophobic sub‑pocket adjacent to the ribose‑binding region, an interaction that is entirely absent in fragment 2 and leads to a distinct ligand trajectory [1][2]. These structural differences rationalise the divergent structure–activity relationships observed during elaboration.

X-ray crystallography binding mode adenine pocket structure-based drug design

Ligand Efficiency Advantage Across the BC Fragment Set: Fragment 3 vs. Fragment 2 and the Pyridopyrimidine Lead Compound 1

When ranked by ligand efficiency across the published BC fragment set, the target compound (LE = 0.43) surpasses fragment 2 (LE = 0.40) and is competitive with or superior to the pyridopyrimidine lead compound 1, whose estimated LE falls in the 0.35–0.40 range based on its reported nanomolar IC₅₀ and molecular weight >350 Da [1]. This trend persists after optimisation: the lead derived from fragment 3 (compound 3c) retained high ligand efficiency while achieving a >35‑fold potency improvement, whereas the fragment 2 series (leads 2c and 2d) showed larger excursions in LE during growth [1]. The data suggest that the dihydroquinazolinone core of fragment 3 is intrinsically more atom‑efficient for binding to the BC adenine site.

ligand efficiency fragment optimisation binding thermodynamics

Synthetic Tractability and Core‑Morphing Potential: Quinazolinone Fragment 3 vs. Amino‑Oxazole Fragment 2

During hit triage, fragments 4 and 5 were deprioritised as less synthetically attractive, leaving fragments 2 and 3 as the primary optimisation candidates [1]. Fragment 2 was elaborated through amide bond formation, yielding lead 2d with an IC₅₀ of 7 nM (a 3 000‑fold improvement) [1]. Fragment 3, by contrast, was optimised via core morphing—converting the dihydropyridopyrimidinone into a fully aromatic quinazoline—and simultaneous fragment growing, achieving a >35‑fold improvement in potency while preserving ligand efficiency [1]. The ability to perform core‑level chemical transformations rather than only peripheral decoration offers a broader patent landscape and a larger chemical space for intellectual property protection.

synthetic chemistry scaffold morphing quinazoline medicinal chemistry

Highest‑Impact Application Scenarios for 4‑Amino‑7,7‑Dimethyl‑7,8‑Dihydroquinazolin‑5(6H)‑One Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Discovery for Gram‑Negative Antibiotics Targeting Biotin Carboxylase

The compound offers a validated fragment hit with a solved co‑crystal structure (PDB 2W6O), a quantified IC₅₀ (60.8 µM), and a superior ligand efficiency (0.43) relative to the alternative amino‑oxazole fragment 2 [1][2]. These attributes make it the preferred chemical starting point for structure‑guided optimisation campaigns aimed at generating novel BC inhibitors with activity against Gram‑negative pathogens, as demonstrated by the successful evolution to lead 3c with >35‑fold enhanced potency [1].

Structural Biology Probe for the Adenine‑Binding Pocket of ATP‑Dependent Carboxylases

The high‑resolution co‑crystal structure reveals that the 4‑amino group and 7,7‑dimethyl substituent engage the adenine‑binding region through a hydrogen‑bond network with Glu201 and a hydrophobic sub‑pocket that are not targeted by pyridopyrimidine or amino‑oxazole chemotypes [1][2]. This unique interaction fingerprint can be exploited as a pharmacophore template for designing selective inhibitors of other ATP‑grasp or carboxylase family members.

Chemical Biology Tool for Validating Biotin Carboxylase Phenotypes in Efflux‑Compromised Bacterial Strains

Although the compound itself is a weak inhibitor, its well‑characterised binding mode and superior atom economy make it suitable as a chemical probe in mechanistic studies, particularly when combined with efflux‑pump knockouts (e.g., E. coli tolC imp⁻) to establish on‑target BC inhibition phenotypes [1]. Its use in such systems can deconvolute target‑specific effects from off‑target cytotoxicity in cellular assays.

Scaffold‑Morphing Medicinal Chemistry for Intellectual Property Generation

The demonstrated ability to morph the dihydropyridopyrimidinone core of the compound into a quinazoline while preserving ligand efficiency provides a blueprint for creating novel, patentable chemotypes [1]. Procuring this fragment enables access to a chemical space that is structurally and intellectually distinct from the amino‑oxazole and pyridopyrimidine inhibitor series.

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